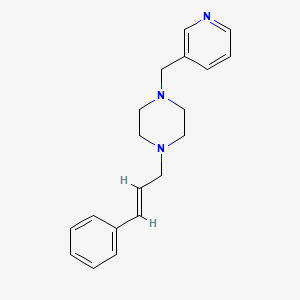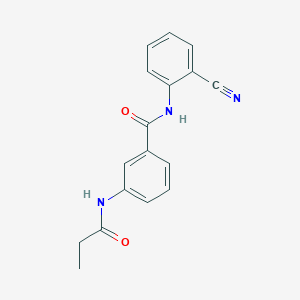![molecular formula C14H21N B5481981 3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B5481981.png)
3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride, also known as Methylphenidate hydrochloride, is a psychoactive drug that is commonly used for treating Attention Deficit Hyperactivity Disorder (ADHD) and Narcolepsy. It is a Schedule II drug, meaning that it has a high potential for abuse and dependence. Despite its widespread use, there is still much to learn about its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride blocks the reuptake of dopamine and norepinephrine in the brain, which increases their levels and enhances focus and attention. It also stimulates the release of these neurotransmitters, further enhancing their effects. However, the exact mechanism of action is still not fully understood.
Biochemical and physiological effects:
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause insomnia and loss of appetite. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, its potential for abuse and dependence must be taken into account, and the dosage and administration must be carefully controlled.
Orientations Futures
There are several future directions for research on 3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride. One area of interest is understanding its long-term effects on the brain and whether it can cause permanent changes in brain function. Another area of interest is developing new formulations of the drug that can be administered in different ways, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the potential for abuse and dependence and to develop strategies for preventing its misuse.
Méthodes De Synthèse
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride is synthesized through the reaction of methyl α-bromophenylacetate with piperidine in the presence of sodium carbonate. The resulting compound is then treated with hydrochloric acid to form 3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride. This synthesis method has been modified and improved over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has been extensively studied for its therapeutic effects on ADHD and Narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances focus and attention. However, there are still many unanswered questions about its long-term effects on the brain and its potential for abuse.
Propriétés
IUPAC Name |
3-[2-(2-methylphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-5-2-3-7-14(12)9-8-13-6-4-10-15-11-13/h2-3,5,7,13,15H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJTOIYQGHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![4-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5481903.png)
![4-[2-cyano-2-(4-fluorophenyl)vinyl]benzoic acid](/img/structure/B5481905.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481950.png)
![ethyl 4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5481953.png)

![8-{[(2-chlorobenzyl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481956.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5481971.png)
![1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5481984.png)
![3-(butylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481991.png)